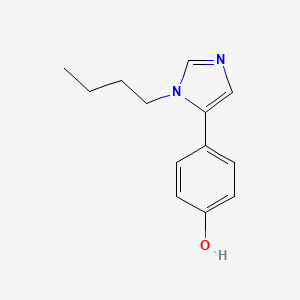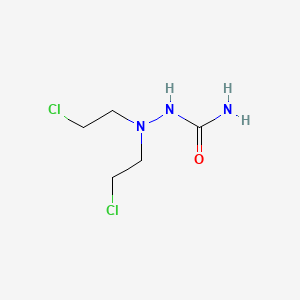
Semicarbazide, 1,1-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 1,1-bis(2-chloroethyl)-, is a chemical compound that belongs to the class of semicarbazides. It is a derivative of urea and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-, typically involves the reaction of semicarbazide hydrochloride with N,N-bis(2-chloroethyl)amino benzaldehyde in ethanol. The mixture is stirred for about an hour until fully dissolved, and a few drops of concentrated hydrochloric acid are added to facilitate the reaction . This method allows for the preparation of the compound in good yield and purity.
Chemical Reactions Analysis
Semicarbazide, 1,1-bis(2-chloroethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrazine, isocyanates, and carbamates . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Semicarbazide, 1,1-bis(2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-, involves its interaction with molecular targets and pathways in the body. As an alkylating agent, it can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy .
Comparison with Similar Compounds
Semicarbazide, 1,1-bis(2-chloroethyl)-, can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Semicarbazide: A simpler derivative of urea, used in the synthesis of pharmaceuticals and as a detection reagent in thin-layer chromatography.
The uniqueness of semicarbazide, 1,1-bis(2-chloroethyl)-, lies in its specific chemical structure and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78280-37-2 |
|---|---|
Molecular Formula |
C5H11Cl2N3O |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
bis(2-chloroethyl)aminourea |
InChI |
InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11) |
InChI Key |
FGTMBUMFZZYSBH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


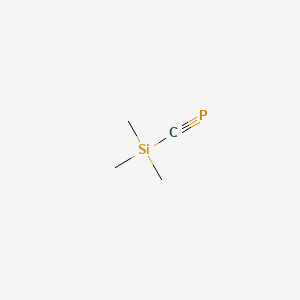
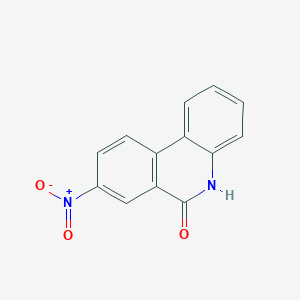

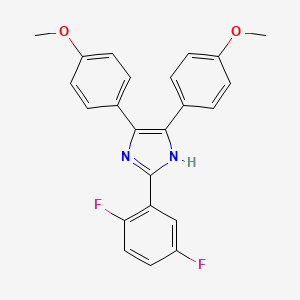
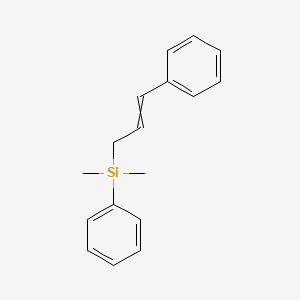
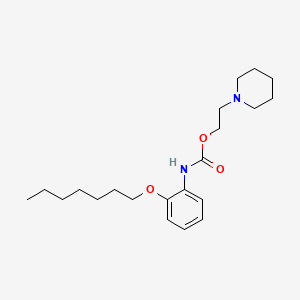


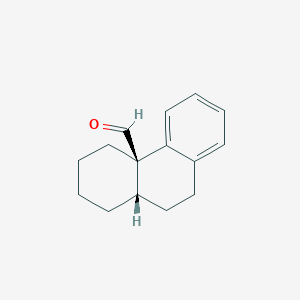
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
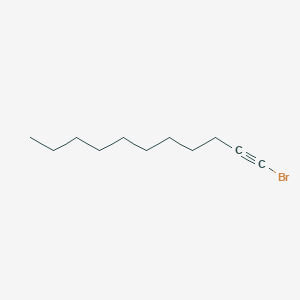
![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
